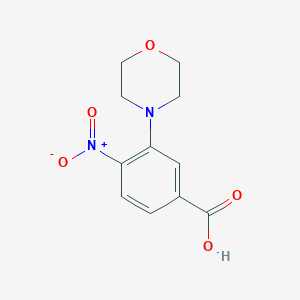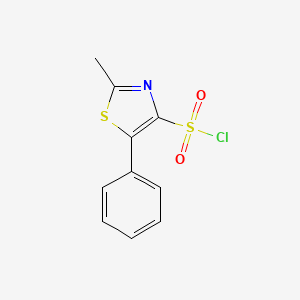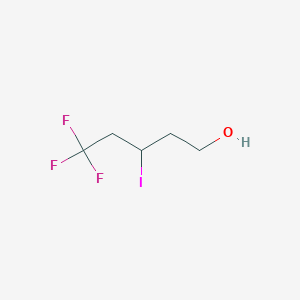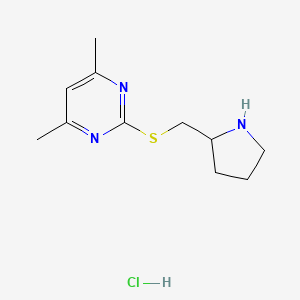
3-(Morpholin-4-YL)-4-nitrobenzoic acid
Descripción general
Descripción
Morpholin-4-yl-acetic acid is an organic compound containing a morpholine moiety, which consists of a six-member aliphatic saturated ring with the formula C4H9NO . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of a similar compound, Morpholin-4-yl-acetic acid, is represented by the formula C6H11NO3 .Physical And Chemical Properties Analysis
Morpholin-4-yl-acetic acid is a white to yellow solid at room temperature . The molecular weight is 145.16 .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
3-(Morpholin-4-YL)-4-nitrobenzoic acid and its derivatives are key intermediates in the synthesis of various biologically active compounds. These include small molecule anticancer drugs and other compounds with potential biological activities, such as pyrazolo[3,4-c]pyridine derivatives exhibiting anticancer properties (Wang et al., 2016).
Antimicrobial Activity
Compounds synthesized from 3-(Morpholin-4-YL)-4-nitrobenzoic acid show significant antimicrobial potency. Derivatives like sulfonamides and carbamates have been evaluated for their effectiveness against bacteria and fungi, demonstrating promising antimicrobial activity in certain cases (Janakiramudu et al., 2017).
Structural Studies in Crystallography
The study of crystal structures of compounds derived from 4-nitrobenzoic acid, such as morpholinium 4-nitrobenzoate, contributes to understanding the molecular interactions and hydrogen-bonding networks in these compounds. This knowledge is crucial in the design of new materials and drugs (Chumakov et al., 2006).
Catalytic Studies
The catalytic properties of derivatives of 3-(Morpholin-4-YL)-4-nitrobenzoic acid have been studied, particularly in reactions involving cyclic secondary amines. These studies provide insights into the mechanistic aspects of these reactions, which are important for developing new synthetic methods (Um et al., 2015).
Glucosidase Inhibition and Antioxidant Activity
Derivatives of 3-(Morpholin-4-YL)-4-nitrobenzoic acid have been synthesized and evaluated for their potential as glucosidase inhibitors and antioxidant agents. These compounds could have therapeutic applications in the treatment of diabetes and oxidative stress-related diseases (Özil et al., 2018).
Nonlinear Optical Material Research
Research on Morpholinium 2-chloro-4-nitrobenzoate, a derivative of 3-(Morpholin-4-YL)-4-nitrobenzoic acid, has shown its potential as a nonlinear optical (NLO) material. This has implications for its use in optical device fabrication and other applications in the field of photonics (Karthick et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-morpholin-4-yl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(13(16)17)10(7-8)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUUEEDAOFTYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1429425.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429427.png)


![7-Nitrobenzo[d]isoxazole](/img/structure/B1429432.png)
![[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1429433.png)




![2-(4-Chloro-phenyl)-5-thiocyanato-[1,3,4]oxadiazole](/img/structure/B1429439.png)

![2,3-dihydrobenzimidazo[2,1-b]quinazolin-4(1H)-one](/img/structure/B1429443.png)
![2-(pyrrolidin-3-ylthio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429445.png)